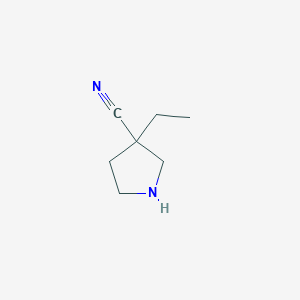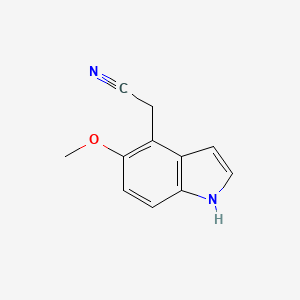
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-methylthiophen-2-ylmethyl group. It has been studied for its potential pharmacological activities, including anticonvulsant and antinociceptive properties .
Preparation Methods
The synthesis of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of 3-methylthiophene with pyrrolidine under specific conditions. One common synthetic route includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of 3-methylthiophene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability and pain perception . Additionally, the compound may interact with GABA transporters, enhancing the inhibitory effects of GABA in the central nervous system .
Comparison with Similar Compounds
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound shares a similar core structure but differs in its functional groups, leading to variations in its pharmacological activities.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: This derivative has shown higher anticonvulsant activity compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C10H16ClNS |
|---|---|
Molecular Weight |
217.76 g/mol |
IUPAC Name |
3-[(3-methylthiophen-2-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8-3-5-12-10(8)6-9-2-4-11-7-9;/h3,5,9,11H,2,4,6-7H2,1H3;1H |
InChI Key |
OSAVHULXIXVXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)

![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)





![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)


